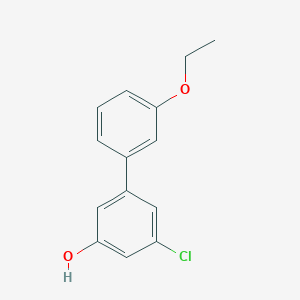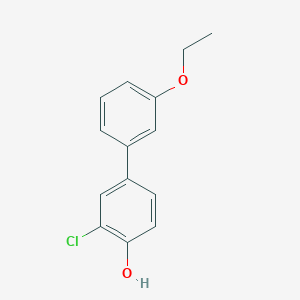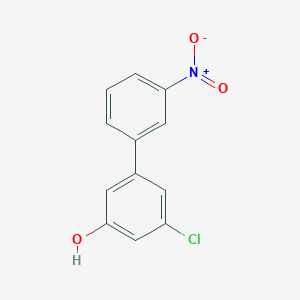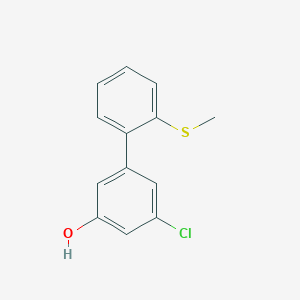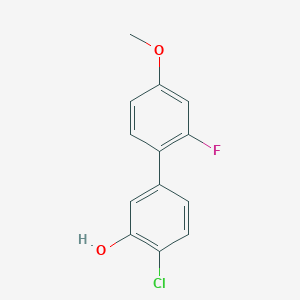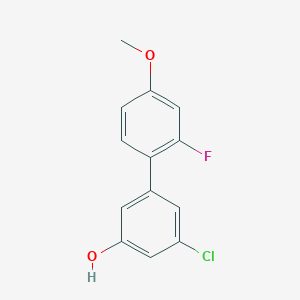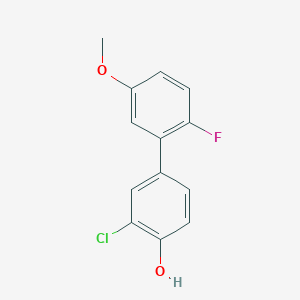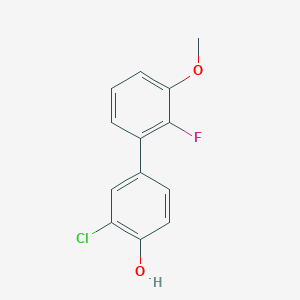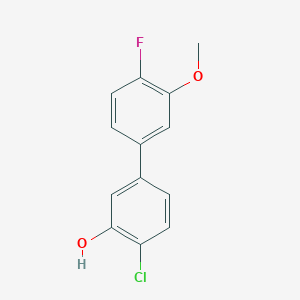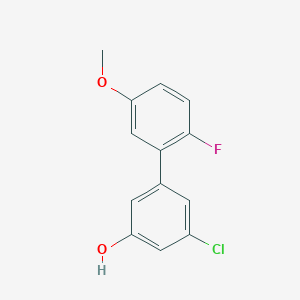
3-Chloro-5-(2-fluoro-5-methoxyphenyl)phenol, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Chloro-5-(2-fluoro-5-methoxyphenyl)phenol, 95% (3CFM) is an organic compound belonging to the family of phenols. It is a versatile compound with a wide range of applications in the fields of chemistry, biochemistry, and pharmacology. 3CFM has been used in various scientific research applications and is known to have biochemical and physiological effects.
Wissenschaftliche Forschungsanwendungen
3-Chloro-5-(2-fluoro-5-methoxyphenyl)phenol, 95% has been used in various scientific research applications, including in the synthesis of pharmaceuticals, in the study of enzyme inhibition, and in the development of new materials. It has also been used in the synthesis of fluorescent probes for biological imaging and in the development of organic light-emitting diodes (OLEDs).
Wirkmechanismus
The mechanism of action of 3-Chloro-5-(2-fluoro-5-methoxyphenyl)phenol, 95% is not yet fully understood. However, it is thought to act as an inhibitor of the enzyme cytochrome P450, which is involved in the metabolism of drugs and other xenobiotics. It is also thought to be involved in the regulation of cell cycle progression, apoptosis, and DNA repair.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-Chloro-5-(2-fluoro-5-methoxyphenyl)phenol, 95% are not yet fully understood. However, it has been shown to have an inhibitory effect on the activity of cytochrome P450, and it has been suggested that it may have anti-cancer effects. In addition, it has been shown to have antioxidant and anti-inflammatory effects.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 3-Chloro-5-(2-fluoro-5-methoxyphenyl)phenol, 95% in laboratory experiments include its availability, low cost, and ease of synthesis. However, there are some limitations to using 3-Chloro-5-(2-fluoro-5-methoxyphenyl)phenol, 95% in laboratory experiments. For example, it is difficult to purify and its solubility in polar solvents is limited. In addition, its mechanism of action is still not fully understood, making it difficult to predict its effects in certain experimental conditions.
Zukünftige Richtungen
The future directions for 3-Chloro-5-(2-fluoro-5-methoxyphenyl)phenol, 95% research include further elucidation of its mechanism of action, development of new synthetic methods, and investigation of its potential applications in the pharmaceutical and materials industries. In addition, further research is needed to explore its potential therapeutic applications, such as its potential anti-cancer and anti-inflammatory effects. Finally, further research is needed to explore its potential toxicity and safety profile.
Synthesemethoden
3-Chloro-5-(2-fluoro-5-methoxyphenyl)phenol, 95% can be synthesized through a multi-step process involving the condensation of 2-fluoro-5-methoxybenzaldehyde and 3-chlorophenol in the presence of a strong base, such as sodium hydroxide or potassium hydroxide. The reaction is carried out in a polar aprotic solvent, such as dimethyl sulfoxide or dimethylformamide, at a temperature of around 100°C. The product is then purified by recrystallization from a suitable solvent, such as ethanol or methanol.
Eigenschaften
IUPAC Name |
3-chloro-5-(2-fluoro-5-methoxyphenyl)phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClFO2/c1-17-11-2-3-13(15)12(7-11)8-4-9(14)6-10(16)5-8/h2-7,16H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCIJCUOQAAGIMT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)F)C2=CC(=CC(=C2)Cl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClFO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30685985 |
Source


|
| Record name | 5-Chloro-2'-fluoro-5'-methoxy[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30685985 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-5-(2-fluoro-5-methoxyphenyl)phenol | |
CAS RN |
1261982-98-2 |
Source


|
| Record name | 5-Chloro-2'-fluoro-5'-methoxy[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30685985 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

